4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile
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Overview
Description
4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyridine rings. These structures are known for their significant roles in various chemical and biological processes. The presence of the imidazole ring, in particular, is notable due to its involvement in many pharmacologically active compounds .
Preparation Methods
The synthesis of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
4-methylimidazole: Known for its use in pharmaceuticals and as a precursor in chemical synthesis.
5-methylimidazole-4-carboxaldehyde: Used in the synthesis of various biologically active compounds.
The uniqueness of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile lies in its combined structure of imidazole and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H10N4O/c1-8-6-15(7-14-8)10-5-13-9(4-12)3-11(10)16-2/h3,5-7H,1-2H3 |
InChI Key |
BQFVIVASGWEARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(N=C2)C#N)OC |
Origin of Product |
United States |
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